N-((4-cyclohexyl-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
This compound is a 1,2,4-triazole derivative featuring a cyclohexyl substituent at the N4 position, a thioether-linked 2-(indolin-1-yl)-2-oxoethyl group at C5, and a 4-methoxybenzamide moiety attached via a methylene bridge at C2.
Properties
IUPAC Name |
N-[[4-cyclohexyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3S/c1-35-22-13-11-20(12-14-22)26(34)28-17-24-29-30-27(32(24)21-8-3-2-4-9-21)36-18-25(33)31-16-15-19-7-5-6-10-23(19)31/h5-7,10-14,21H,2-4,8-9,15-18H2,1H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOPEMYFJBMWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-cyclohexyl-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazole Ring : Contributes to the biological activity through interactions with biological targets.
- Indoline Moiety : Known for its diverse pharmacological properties.
- Methoxybenzamide Group : Enhances lipophilicity and may influence receptor binding.
The molecular formula for this compound is , with a molecular weight of 428.55 g/mol.
Anticancer Activity
Recent studies have indicated that compounds containing indoline and triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown:
- Inhibition of Cancer Cell Proliferation : Various derivatives were tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Some compounds exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7d | MCF-7 | 0.34 |
| 7d | HeLa | 0.52 |
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been explored extensively. For example, derivatives of triazole have been shown to possess strong antifungal and antibacterial properties against various pathogens including Candida albicans and Staphylococcus aureus:
| Pathogen | Compound | Activity |
|---|---|---|
| Candida albicans | Triazole Derivative | Strong |
| Staphylococcus aureus | Triazole Derivative | Moderate |
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways .
- Induction of Apoptosis : Mechanistic studies suggest that certain derivatives induce apoptosis in cancer cells by activating intrinsic pathways and disrupting tubulin polymerization .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of triazole derivatives, N-(substituted phenyl) derivatives exhibited significant cytotoxicity against MCF-7 cells. The study concluded that modifications on the indoline scaffold could enhance biological activity through improved receptor interactions .
Case Study 2: Antimicrobial Screening
A series of triazole-based compounds were synthesized and tested for antimicrobial activity against common pathogens. The results demonstrated that certain modifications led to enhanced antifungal activity against Candida species, suggesting a structure–activity relationship that could guide future drug design .
Scientific Research Applications
Medicinal Chemistry
The compound is part of a class of triazole derivatives that have shown promise in medicinal chemistry. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. Research indicates that derivatives of triazoles can interact with specific molecular targets, altering enzyme activity and leading to therapeutic effects.
Antibacterial Activity : Studies have demonstrated that triazole derivatives exhibit significant antibacterial properties against various strains of bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound showed effective inhibitory activity comparable to standard antibiotics like kanamycin B and penicillin G .
Anticancer Potential : The indolin moiety present in the compound has been linked to anticancer activity. Research suggests that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Agrochemical Applications
Triazole compounds are also explored for their applications in agrochemicals. They can serve as fungicides or herbicides due to their ability to inhibit fungal growth and control plant diseases. The structural features of N-((4-cyclohexyl-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide may enhance its efficacy as a protective agent for crops against fungal pathogens.
Material Science
Beyond biological applications, compounds like this compound are being investigated for their nonlinear optical properties. These properties make them suitable candidates for use in photonic devices and materials that require specific light manipulation capabilities .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Triazole Core
The target compound’s structural analogs differ primarily in substituents at the N4 position, the thioether side chain, and the benzamide moiety. Key comparisons include:
Table 1: Structural Comparison of Triazole Derivatives
Key Observations:
- N4 Substituent : The cyclohexyl group in the target compound enhances lipophilicity and steric bulk compared to aryl (e.g., ethoxyphenyl or dimethoxyphenyl) or benzyl substituents. This may influence membrane permeability and target binding .
- Thioether Side Chain: The 2-(indolin-1-yl)-2-oxoethyl group is conserved in most analogs, suggesting its critical role in bioactivity.
- Benzamide Substituent : The 4-methoxy group in the target compound versus 3-methoxy or unsubstituted benzamide (–7) affects electronic distribution and π-π stacking interactions .
Spectral and Structural Validation
- IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm the thione tautomer in triazole derivatives .
- NMR Spectroscopy: Methylenic protons in the benzamide and indolinone moieties show characteristic splitting patterns, as seen in –5 for related triazole-indole hybrids .
Q & A
Q. What are the optimized synthetic routes for N-((4-cyclohexyl-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of 1,2,4-triazole derivatives typically involves cyclization of thiosemicarbazides or condensation reactions. For example, intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in refluxing ethanol or acetic acid is a common approach . Key steps include:
- Solvent Selection : Ethanol or acetic acid for reflux (70–100°C) to promote cyclization .
- Catalysts : Triethylamine (TEA) to neutralize HCl during chloroacetyl chloride addition .
- Purification : Recrystallization from ethanol-DMF mixtures to isolate pure products .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethanol, reflux, 3–5 h | 65–78 | |
| Thioether formation | Chloroacetyl chloride, TEA, dioxane, 20–25°C | 72 |
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons and carbons in the triazole (δ 8.2–8.5 ppm for triazole-H), indoline (δ 6.8–7.2 ppm for aromatic protons), and methoxybenzamide (δ 3.8 ppm for OCH₃) moieties .
- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ (amide C=O), 1250–1300 cm⁻¹ (C-S), and 3200–3400 cm⁻¹ (N-H stretching) .
- Mass Spectrometry : Molecular ion [M+H]⁺ matching the exact mass (e.g., m/z ~580–600 for C₂₈H₃₂N₆O₃S) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Kinase or protease inhibition assays, given the triazole’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the cyclohexyl group (e.g., replace with cyclopentyl or aryl groups) to assess steric effects .
- Thioether Linker : Replace -S- with -O- or -NH- to evaluate electronic impacts on binding .
- Dose-Response Curves : Use IC₅₀ values from enzyme assays to quantify potency changes .
Q. What computational strategies (e.g., molecular docking) are suitable for predicting target interactions?
- Methodological Answer :
- Software : AutoDock Vina or Schrödinger Suite for docking into active sites (e.g., EGFR kinase) .
- Key Interactions : Hydrogen bonding with triazole N-atoms and hydrophobic contacts with the methoxybenzamide group .
Table 2 : Example Docking Scores for Analogous Compounds
| Compound | Target (PDB ID) | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 9c (Analog) | α-Glucosidase | -9.2 |
Q. How can tautomeric equilibria (e.g., thione-thiol) be resolved experimentally?
- Methodological Answer :
- Variable Temperature NMR : Monitor chemical shift changes in DMSO-d₆ to detect tautomer populations .
- X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomeric form .
Q. What solvent systems are optimal for synthesis, and how do they affect reaction kinetics?
- Methodological Answer :
- Polar Protic Solvents (e.g., acetic acid) : Accelerate cyclization via proton transfer but may reduce yields due to side reactions .
- Aprotic Solvents (e.g., dioxane) : Improve solubility of hydrophobic intermediates (e.g., indoline derivatives) .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use common controls (e.g., ciprofloxacin for antimicrobial assays) to normalize results .
- Meta-Analysis : Compare data across studies while accounting for variables like cell line passage number or bacterial strain .
Q. What strategies mitigate purification challenges (e.g., low crystallinity)?
- Methodological Answer :
- Gradient Recrystallization : Use DMF/acetic acid (1:3 v/v) to enhance crystal formation .
- Chromatography : Flash silica gel chromatography with ethyl acetate/hexane gradients for polar intermediates .
Tables for Reference
Table 3 : Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.3 ppm (triazole-H), δ 3.8 ppm (OCH₃) | |
| IR | 1670 cm⁻¹ (C=O), 1280 cm⁻¹ (C-S) |
Table 4 : Biological Activity Ranges for Triazole Derivatives
| Activity Type | Assay Model | IC₅₀/MIC Range | Reference |
|---|---|---|---|
| Antifungal | C. albicans | 8–32 µg/mL | |
| Anticancer (HeLa) | MTT assay | 12–45 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
